molecular formula C13H10N2S B6329919 5-(1-Benzothiophen-2-YL)pyridin-2-amine CAS No. 1110657-46-9

5-(1-Benzothiophen-2-YL)pyridin-2-amine

Cat. No.: B6329919
CAS No.: 1110657-46-9
M. Wt: 226.30 g/mol
InChI Key: DOVUYVHKNVAGCL-UHFFFAOYSA-N
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Description

5-(1-Benzothiophen-2-YL)pyridin-2-amine is a heterocyclic compound that contains both a benzothiophene and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzothiophen-2-YL)pyridin-2-amine typically involves the coupling of a benzothiophene derivative with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of benzothiophene with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothiophen-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

5-(1-Benzothiophen-2-YL)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Benzothiophen-2-YL)pyridin-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzothiophen-2-YL)pyridin-2-amine is unique due to its combination of benzothiophene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-6-5-10(8-15-13)12-7-9-3-1-2-4-11(9)16-12/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVUYVHKNVAGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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